4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)-
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Overview
Description
4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- is a chemical compound belonging to the pyranone family This compound is characterized by its unique structure, which includes a pyran ring fused with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylethyl ketone with a suitable aldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyranone compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyran structures, and substituted pyranones with various functional groups.
Scientific Research Applications
4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A structurally related compound with different substituents.
2,3-Dihydro-4H-pyran-4-one: Lacks the phenylethyl group but shares the pyranone core structure.
Uniqueness
4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
651738-96-4 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(2S)-6-methyl-2-(2-phenylethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C14H16O2/c1-11-9-13(15)10-14(16-11)8-7-12-5-3-2-4-6-12/h2-6,9,14H,7-8,10H2,1H3/t14-/m0/s1 |
InChI Key |
UJYOSLHNCGDUTD-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=O)C[C@@H](O1)CCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=O)CC(O1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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